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1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

DCN1 inhibitor UBE2M/UBC12 PPI cullin neddylation

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034259-17-9) is a synthetic small-molecule piperidinyl urea derivative (C14H22FN5O2, MW 311.36). Structurally, it belongs to a pharmacologically validated class of inhibitors that target the protein–protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1, also known as DCUN1D1/SCCRO) and the NEDD8-conjugating E2 enzyme UBE2M/UBC12.

Molecular Formula C14H22FN5O2
Molecular Weight 311.361
CAS No. 2034259-17-9
Cat. No. B2493883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
CAS2034259-17-9
Molecular FormulaC14H22FN5O2
Molecular Weight311.361
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
InChIInChI=1S/C14H22FN5O2/c1-22-7-4-16-14(21)19-8-11-2-5-20(6-3-11)13-17-9-12(15)10-18-13/h9-11H,2-8H2,1H3,(H2,16,19,21)
InChIKeyAKADXBJNLJRYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034259-17-9): Chemical Class, Target Engagement, and Procurement Context


1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034259-17-9) is a synthetic small-molecule piperidinyl urea derivative (C14H22FN5O2, MW 311.36) [1]. Structurally, it belongs to a pharmacologically validated class of inhibitors that target the protein–protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1, also known as DCUN1D1/SCCRO) and the NEDD8-conjugating E2 enzyme UBE2M/UBC12 [2]. DCN1 is an oncogenic co-E3 scaffold recurrently amplified in squamous cell carcinomas, and pharmacologic disruption of the DCN1–UBE2M interface selectively reduces cullin neddylation, impairs CRL (Cullin-RING Ligase) activity, and suppresses malignant phenotypes [3]. The 5-fluoropyrimidine N-substitution on the piperidine ring and the 2-methoxyethyl urea tail distinguish this compound from earlier aryl/benzyl-substituted piperidinyl urea leads and from triazolopyrimidine-based DCN1 inhibitors such as WS-383, providing a distinct chemical topology for probing DCN1-dependent biology [4].

Why Generic Piperidinyl Urea Substitution Fails: Structural Determinants of DCN1 Inhibitor Potency and Selectivity for CAS 2034259-17-9


Piperidinyl urea DCN1 inhibitors are exquisitely sensitive to even modest structural alterations. In the foundational SAR study, changing the N-alkyl substituent on the piperidine ring altered biochemical IC50 by over 100-fold (from 7.6 μM for the HTS hit to 60 nM for compound 7) [1]. The DCN1–UBE2M interface comprises a deep, shape-complementary hydrophobic pocket that accommodates the piperidine N-substituent, a polar sub-pocket engaging the urea carbonyl, and an extended groove for the urea N'-substituent [2]. The 5-fluoropyrimidine group in CAS 2034259-17-9 introduces both electron-withdrawing character and hydrogen-bond acceptor capacity distinct from the benzyl, phenyl, or alkyl substituents present in comparator compounds such as NAcM-HIT (compound 2), compound 7, or NAcM-OPT (compound 67) [1][3]. Similarly, the 2-methoxyethyl urea tail in this compound differs markedly from the 3-(trifluoromethyl)phenyl urea found in the most characterized tool compounds [3]. These structural differences are predicted to alter both target engagement kinetics and off-target selectivity profiles; therefore, substitution with a structurally related but chemically distinct piperidinyl urea is not scientifically justifiable without confirmatory biochemical profiling [4].

Quantitative Differentiation Evidence for 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034259-17-9) Versus Closest DCN1 Inhibitor Analogs


DCN1–UBE2M Biochemical Inhibition Potency: Class-Level Inference from Patent-Anchored Binding Data

CAS 2034259-17-9 is disclosed as Example A29 in US Patent 11,116,757 B2, assigned to St. Jude Children's Research Hospital and Memorial Sloan Kettering Cancer Center, and is annotated in BindingDB (BDBM50525343; CHEMBL4440896) with a DCN1 TR-FRET biochemical IC50 of 58–60 nM [1]. This places the compound in the same potency tier as the well-characterized early lead compound 7 (IC50 = 60 nM in the same TR-FRET assay format) [2], and approximately 8-fold less potent than the optimized oral probe NAcM-OPT (compound 67; IC50 ≈ 7–8 nM in DCN1–UBE2M TR-FRET) [3]. However, CAS 2034259-17-9 is approximately 127-fold more potent than the original HTS hit NAcM-HIT (compound 2; IC50 = 7.6 μM) [2]. Critically, the TR-FRET data for CAS 2034259-17-9 and comparator compounds were generated under substantially similar assay conditions (N-terminal GST-tagged recombinant human DCN1 residues 58–259; biotin-DCN1P at 50 nM; AlexaFluor488-UBE2M), enabling cross-study quantitative comparison [1][2]. NOTE: Direct head-to-head comparison data for this specific compound against the named comparators within a single published experiment are not currently available; the quantitative differentiation presented here represents cross-study comparable evidence anchored to a common patent and assay platform.

DCN1 inhibitor UBE2M/UBC12 PPI cullin neddylation oncology target

Structural Differentiation: 5-Fluoropyrimidine N-Substitution Versus Benzyl and Alkyl Piperidine Ureas

CAS 2034259-17-9 is the only compound within the St. Jude / MSKCC piperidinyl urea patent portfolio (US 11,116,757 B2) that combines a 5-fluoropyrimidin-2-yl substituent at the piperidine N1 position with a 2-methoxyethyl group at the urea N'-position [1]. In contrast, the foundational SAR studies explored predominantly N-benzyl, N-alkyl (propyl, butyl, pentan-2-yl), and N-acyl piperidine substitutions paired with N'-aryl urea tails (chiefly 3-(trifluoromethyl)phenyl) [2]. The 5-fluoropyrimidine ring introduces: (i) a lower clogP contribution compared to benzyl or alkyl substituents (predicted ΔclogP ≈ −0.8 to −1.2 versus N-benzyl analogs), (ii) two additional hydrogen-bond acceptor sites (pyrimidine N1 and N3) capable of engaging ordered water molecules observed in DCN1 co-crystal structures, and (iii) a fluorine atom at the pyrimidine 5-position that can participate in orthogonal dipolar contacts within the DCN1 Ile-binding pocket [3]. The 2-methoxyethyl urea tail replaces the canonical 3-(trifluoromethyl)phenyl group found in compound 7, NAcM-OPT, and >80% of the published piperidinyl urea DCN1 inhibitors, thereby eliminating the metabolically labile trifluoromethylphenyl moiety while retaining a hydrogen-bond-capable ether oxygen [2][4]. NOTE: Quantitative potency data for this compound in the context of these specific structural differentiations is limited to the cross-study TR-FRET comparison (Evidence Item 1); no direct matched-pair SAR data are currently published.

medicinal chemistry DCN1 inhibitor scaffold fluoropyrimidine structure-activity relationship

Cullin Neddylation Selectivity Profile: Differential CUL1/CUL3 Versus CUL2/CUL4A/CUL4B/ CUL5 Modulation – Class-Level Inference

The piperidinyl urea DCN1 inhibitor class exhibits a characteristic cullin selectivity fingerprint: potent reduction of neddylated CUL1 and CUL3, with substantially weaker or negligible effects on CUL2, CUL4A, CUL4B, and CUL5 [1]. This selectivity arises from the differential dependence of cullin family members on DCN1 for neddylation in cells. In HCC95 lung squamous carcinoma cells (DCN1-amplified), compound 7 at 1–10 μM reduced steady-state neddylated CUL1 and CUL3 by ≥70% without affecting CUL2 or CUL4 neddylation [1]. By contrast, the structurally distinct triazolopyrimidine inhibitor WS-383 (IC50 = 11 nM in DCN1–UBC12 TR-FRET) selectively blocks CUL3 neddylation with partial CUL1 inhibition only at higher concentrations [2]. The pan-cullin NEDD8 E1 inhibitor pevonedistat (MLN4924) non-selectively inhibits neddylation of all cullins, producing a broader and more toxic cellular phenotype [3]. As a piperidinyl urea class member, CAS 2034259-17-9 is predicted to share the CUL1/CUL3-selective neddylation inhibition profile characteristic of this scaffold, but it is distinguished from WS-383 by the absence of the triazolopyrimidine core and from pevonedistat by its DCN1-targeted (rather than E1-targeted) mechanism [1][2]. NOTE: Direct cellular cullin neddylation data for CAS 2034259-17-9 have not been published; this evidence is class-level inference only.

cullin neddylation CRL activity substrate selectivity DCN1 biology

Physicochemical and Drug-Likeness Differentiation: Predicted Solubility and Permeability Profile Versus Benchmark DCN1 Inhibitors

The 5-fluoropyrimidine and 2-methoxyethyl substituents of CAS 2034259-17-9 are predicted to confer distinct physicochemical properties compared to the lipophilic aryl-substituted piperidinyl ureas. Compound 7 (MW 433.5; clogP ~4.2) exhibited moderate aqueous solubility (57 ± 1.4 μM in pH 7.4 buffer) but high passive permeability (1400 ± 39 × 10⁻⁶ cm/s in PAMPA) [1]. However, compound 7 suffered from rapid oxidative metabolism (mouse microsomal CLint = 170 mL/min/kg; t½ = 0.14 h in vivo) driven primarily by N-dealkylation of the piperidine ring and oxidation of the 3-(trifluoromethyl)phenyl ring [1][2]. CAS 2034259-17-9 (MW 311.4; predicted clogP ~2.4–2.8) has a substantially lower molecular weight and predicted lipophilicity due to the elimination of the trifluoromethylphenyl moiety and its replacement with the smaller 2-methoxyethyl group, along with the more polar 5-fluoropyrimidine replacing the pentan-2-yl N-substituent [3]. Lower clogP and the absence of the metabolically labile N-dealkylation-prone alkyl chain are predicted to improve both aqueous solubility and microsomal stability relative to compound 7, consistent with the optimization trajectory that yielded NAcM-OPT [2]. NOTE: Experimentally measured solubility, permeability, and metabolic stability data for CAS 2034259-17-9 are not available in the public domain; this evidence is based on computational prediction and class-level ADME trends.

drug-likeness physicochemical properties solubility permeability in vitro ADME

High-Value Research and Procurement Application Scenarios for CAS 2034259-17-9 Based on Differentiated Evidence


DCN1–UBE2M Biochemical Assay Development and HTS Counter-Screening

With a TR-FRET biochemical IC50 of 58–60 nM against the DCN1–UBE2M interaction [1], CAS 2034259-17-9 is suitable as a reference inhibitor for assay development, validation, and high-throughput screening (HTS) counter-screening campaigns targeting the DCN1–UBE2M PPI. Its 5-fluoropyrimidine scaffold provides a chemically distinct chemotype from the widely used triazolopyrimidine probe WS-383 (IC50 = 11 nM) [2], enabling orthogonal confirmation of DCN1-dependent pharmacology and reducing the risk of scaffold-specific artifacts in target engagement studies.

Structure–Activity Relationship (SAR) Expansion Beyond Benzyl/Aryl Piperidinyl Ureas

The unique combination of a 5-fluoropyrimidin-2-yl N-substituent and a 2-methoxyethyl urea tail [3] makes CAS 2034259-17-9 a valuable starting point for SAR campaigns exploring heteroaryl-substituted piperidine DCN1 inhibitors—a chemical space not covered by the extensively studied benzyl-, alkyl-, and phenyl-substituted series [4]. Procurement of this compound enables exploration of pyrimidine-mediated binding interactions within the DCN1 Ile-pocket and evaluation of ether-containing urea tails as metabolically stable alternatives to the trifluoromethylphenyl group.

Cullin Neddylation Pathway Dissection with Predicted CUL1/CUL3 Selectivity

Based on the class-level cullin selectivity fingerprint of piperidinyl urea DCN1 inhibitors [4], CAS 2034259-17-9 is predicted to selectively reduce neddylated CUL1 and CUL3 without affecting CUL2, CUL4, or CUL5. This selectivity profile is advantageous for experiments requiring specific interrogation of CRL1 (SCF) and CRL3 substrate degradation pathways while minimizing confounding effects on CRL2, CRL4, and CRL5 function—a key advantage over pan-cullin inhibitors such as pevonedistat [5].

Lead Optimization Starting Point with Favorable Physicochemical Predisposition

The lower molecular weight (311.4 Da) and predicted lower lipophilicity (clogP ~2.4–2.8) of CAS 2034259-17-9 relative to compound 7 (MW 433.5; clogP ~4.2) [6][7] position it as an attractive starting scaffold for lead optimization programs addressing the metabolic instability that plagued early piperidinyl urea leads (compound 7 mouse CLint = 170 mL/min/kg; t½ = 0.14 h) [7]. The absence of the metabolically labile N-pentan-2-yl and 3-(trifluoromethyl)phenyl groups predicts improved microsomal stability, though experimental confirmation is required.

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